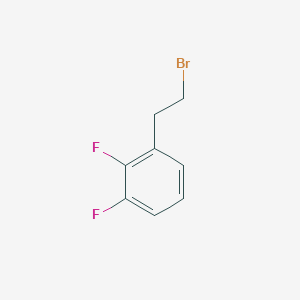

1-(2-Bromoethyl)-2,3-difluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRNHMXIOFDOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126163-29-9 | |

| Record name | 1-(2-bromoethyl)-2,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Bromoethyl 2,3 Difluorobenzene

Precursor Synthesis and Reactant Selection

The careful selection of starting materials and synthetic pathways is crucial for the efficient production of 1-(2-bromoethyl)-2,3-difluorobenzene. This involves considering methods to form the 2,3-difluorobenzene ring and strategies to attach the bromoethyl group.

Several methods exist for the synthesis of the 2,3-difluorobenzene scaffold. One common approach involves the gas-phase copyrolysis of tetrafluoroethylene (B6358150) and buta-1,3-diene, which yields 3,3,4,4-tetrafluorocyclohex-1-ene. chemicalbook.com This intermediate can then be converted to 1-bromo-2,3-difluorobenzene (B1273032) through halogenation and dehydrohalogenation steps. chemicalbook.com

Another route starts from 2,3-difluorotoluene (B1304731), which can be synthesized through various means. This compound serves as a direct precursor for the introduction of the bromoethyl moiety. nbinno.comchemicalbook.com Additionally, multi-step processes starting from compounds like 2,4-dichlorobenzoyl chloride can lead to the formation of difluorobenzene derivatives, which can then be further functionalized. google.com The Balz-Schiemann reaction, a traditional method for introducing fluorine, has been modified over the years to improve yields and facilitate product recovery in the synthesis of difluorobenzenes. google.com

The introduction of the bromoethyl group onto an aromatic ring is a key step in the synthesis of the target compound. One effective method is the anti-Markovnikov addition of hydrogen bromide to a styrene (B11656) derivative. chemicalbook.com For instance, the reaction of styrene with gaseous hydrogen bromide in the presence of a radical initiator like azobisisobutyronitrile can achieve high yields of (2-bromoethyl)benzene (B7723623). chemicalbook.com This strategy can be adapted for difluorinated analogues.

Alternatively, the bromoethyl group can be introduced through the reaction of a suitable precursor with a brominating agent. For example, a (2,3-difluorophenyl)ethanol derivative can be converted to this compound through a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom.

Established Synthetic Routes and Mechanistic Considerations

Several established synthetic routes with distinct mechanistic underpinnings are employed for the synthesis of this compound. These include radical additions, nucleophilic substitutions, and Grignard reagent-mediated reactions.

Radical addition reactions provide a powerful method for the bromoethylation of aromatic precursors. A common approach involves the bromination of a toluene (B28343) derivative. For example, 2,3-difluorotoluene can be reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. nbinno.comchemicalbook.com This reaction proceeds via a free radical chain mechanism, where the initiator generates a bromine radical that abstracts a benzylic hydrogen from the toluene derivative, leading to the formation of a benzyl (B1604629) radical. This radical then reacts with NBS to form the desired bromoethyl product and a succinimidyl radical, which continues the chain reaction.

Table 1: Radical Bromoethylation of 2,3-Difluorotoluene

| Reactant | Reagent | Initiator | Solvent | Yield |

|---|

Nucleophilic substitution reactions are a cornerstone of organic synthesis and can be effectively utilized for the formation of the carbon-bromine bond in this compound. This approach typically involves a precursor alcohol, such as 2-(2,3-difluorophenyl)ethanol (B140151). The hydroxyl group of the alcohol is a poor leaving group and must first be converted into a better one, for instance, by protonation or conversion to a tosylate. A subsequent attack by a bromide nucleophile, often from a source like hydrobromic acid or sodium bromide, proceeds via an S\N2 mechanism, resulting in the displacement of the leaving group and the formation of the desired bromoethyl compound. libretexts.org The stereochemistry of this reaction often proceeds with an inversion of configuration at the carbon center if it is chiral. libretexts.org

The efficiency of C-F bond formation through nucleophilic aromatic substitution (S\NAr) is generally limited to electron-deficient substrates. researchgate.net However, methods have been developed to facilitate this transformation on a broader range of compounds. researchgate.net

Grignard reagents offer a versatile method for forming new carbon-carbon bonds. wikipedia.org In the context of synthesizing this compound, a Grignard reagent can be prepared from a suitable precursor like 1-bromo-2,3-difluorobenzene. ic.ac.uk This is achieved by reacting 1-bromo-2,3-difluorobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmiracosta.edu The resulting 2,3-difluorophenylmagnesium bromide is a potent nucleophile.

This Grignard reagent can then be reacted with a two-carbon electrophile containing a bromine atom, such as 1,2-dibromoethane. The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the desired this compound. Care must be taken to control the reaction conditions to avoid side reactions, such as elimination or reaction with the second bromine atom.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2,3-Difluorobenzene |

| 1-Bromo-2,3-difluorobenzene |

| Tetrafluoroethylene |

| Buta-1,3-diene |

| 3,3,4,4-Tetrafluorocyclohex-1-ene |

| 2,3-Difluorotoluene |

| 2,4-Dichlorobenzoyl chloride |

| (2,3-Difluorophenyl)ethanol |

| N-Bromosuccinimide (NBS) |

| 2,2'-Azobis(isobutyronitrile) (AIBN) |

| Benzoyl peroxide |

| 2-(2,3-Difluorophenyl)ethanol |

| Hydrobromic acid |

| Sodium bromide |

| 2,3-Difluorophenylmagnesium bromide |

| 1,2-Dibromoethane |

| Diethyl ether |

| Tetrahydrofuran (THF) |

| (2-Bromoethyl)benzene |

| Styrene |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The conversion of 2-(2,3-difluorophenyl)ethanol to this compound is a critical transformation that can be achieved through various brominating agents. The efficiency of this reaction is highly dependent on the careful optimization of several parameters.

Catalyst Systems and Ligand Design for Bromination

While traditional methods for converting alcohols to alkyl bromides, such as the use of phosphorus tribromide (PBr3), are effective, research has explored catalytic systems to improve reaction efficiency and reduce waste. The Appel reaction, which typically uses a stoichiometric amount of triphenylphosphine (B44618) and a bromine source like carbon tetrabromide, has been a focus for catalytic development.

Recent advancements have led to catalytic versions of the Appel reaction where a phosphine (B1218219) oxide is used as a pre-catalyst. In these systems, a stoichiometric reagent, such as oxalyl chloride or bromide, regenerates the active phosphonium (B103445) halide species, allowing the phosphine to be used in catalytic amounts. The design of the phosphine ligand itself can influence the reaction rate and selectivity, although for simple alcohol brominations, unsubstituted triphenylphosphine remains a common choice.

For the bromination of 2-(2,3-difluorophenyl)ethanol, the choice of catalyst system can significantly impact the outcome. Below is a comparative table of common bromination systems.

Table 1: Comparison of Catalyst Systems for the Bromination of Alcohols

| Catalyst System | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphorus Tribromide | PBr₃ | Neat or in a non-polar solvent, 0 °C to reflux | High yield for primary and secondary alcohols | Stoichiometric use of PBr₃, generation of phosphorous acid waste |

| Appel Reaction | PPh₃, CBr₄ | Aprotic solvent (e.g., CH₂Cl₂), 0 °C to room temperature | Mild conditions, high yield | Stoichiometric use of PPh₃, formation of triphenylphosphine oxide waste |

| Catalytic Appel Reaction | Catalytic PPh₃O, Stoichiometric brominating agent (e.g., oxalyl bromide) | Aprotic solvent | Reduced phosphine waste | Requires a stoichiometric activating agent |

Solvent Effects and Temperature Control

The choice of solvent and the precise control of temperature are crucial for maximizing the yield and minimizing side reactions during the bromination of 2-(2,3-difluorophenyl)ethanol.

Solvent Effects: The polarity of the solvent can influence the reaction mechanism and rate. For reactions involving phosphorus-based reagents like PBr₃ and the Appel reaction, aprotic solvents are generally preferred to avoid unwanted side reactions with the solvent. Dichloromethane and acetonitrile (B52724) are commonly employed solvents for the Appel reaction. sciforum.net The solubility of the starting material and reagents, as well as the ease of product isolation, are also important considerations when selecting a solvent. Studies on benzylic brominations have shown that solvents like 1,2-dichlorobenzene (B45396) can offer advantages in terms of reaction time and yield compared to traditional solvents like carbon tetrachloride. researchgate.net

Temperature Control: The bromination of alcohols is often an exothermic process, necessitating careful temperature control to prevent runaway reactions and the formation of byproducts. For reactions with PBr₃, the addition of the reagent is typically carried out at low temperatures (e.g., 0 °C) to moderate the reaction rate. reddit.comreddit.com Similarly, the Appel reaction is often initiated at 0 °C and then allowed to warm to room temperature. sciforum.net The optimal temperature profile will depend on the specific substrate and reagents used. Insufficiently low temperatures may lead to slow reaction rates, while excessively high temperatures can promote elimination reactions, leading to the formation of styrene derivatives as impurities.

Table 2: Influence of Solvent and Temperature on the Bromination of Benzylic Alcohols (Illustrative Data)

| Solvent | Temperature (°C) | Reagent | Yield (%) | Observations |

|---|---|---|---|---|

| Dichloromethane | 0 to 25 | PPh₃/CBr₄ | 90 | Clean reaction, easy workup |

| Acetonitrile | 25 | PPh₃/CBr₄ | 85 | Potential for increased polarity affecting reagent stability |

| Toluene | 80 | PBr₃ | 75 | Higher temperature may lead to side products |

| Tetrahydrofuran | 25 | PBr₃ | 80 | Ether solvents are generally compatible |

Continuous Flow Synthesis Techniques for Scalability

For the large-scale production of this compound, continuous flow synthesis offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. rsc.org The enhanced heat and mass transfer in flow reactors allows for better control over exothermic bromination reactions, reducing the risk of thermal runaways.

In a typical continuous flow setup for the bromination of an alcohol, a solution of the alcohol and a solution of the brominating agent are pumped and mixed in a T-mixer before entering a heated or cooled reactor coil. The residence time in the reactor can be precisely controlled by adjusting the flow rates, allowing for optimization of the reaction conversion. The output stream can then be directed to an in-line purification unit.

Flow chemistry has been successfully applied to Appel-type reactions, demonstrating high yields and purity of the resulting alkyl bromides with significantly reduced reaction times. rsc.org This methodology is particularly attractive for industrial applications where consistent product quality and high throughput are required.

Purification and Isolation Strategies for Novel Synthetic Intermediates

The purification of this compound and its synthetic intermediates is crucial to ensure the quality required for subsequent synthetic steps. Common impurities may include unreacted starting material, byproducts from side reactions (e.g., elimination products), and residual reagents or their derivatives (e.g., triphenylphosphine oxide from the Appel reaction).

A combination of techniques is typically employed for the purification of halogenated aromatic compounds.

Extraction: An initial aqueous workup is often used to remove water-soluble impurities and unreacted reagents. For instance, in the case of a PBr₃ reaction, an aqueous wash can help remove the phosphorous acid byproduct.

Chromatography: Flash column chromatography is a powerful technique for separating the desired product from closely related impurities. nih.gov The choice of the stationary phase (typically silica (B1680970) gel) and the eluent system is critical for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is often effective for compounds of this polarity.

Crystallization: If the product is a solid at room temperature, recrystallization can be an effective method for achieving high purity. nih.gov The choice of solvent is crucial; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For halogenated benzene (B151609) derivatives, solvents such as ethanol, methanol (B129727), or mixed solvent systems are often employed.

Distillation: For liquid products, distillation under reduced pressure can be used for purification, especially on a larger scale. This method separates compounds based on their boiling points.

The selection of the most appropriate purification strategy will depend on the scale of the reaction, the nature of the impurities, and the required purity of the final product.

Chemical Reactivity and Transformation Mechanisms of 1 2 Bromoethyl 2,3 Difluorobenzene

Nucleophilic Substitution Reactions at the Bromoethyl Group

The carbon-bromine bond in 1-(2-bromoethyl)-2,3-difluorobenzene is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. Nucleophilic substitution reactions of this compound can proceed through either S({N})1 or S({N})2 pathways, with the operative mechanism being dependent on the reaction conditions and the nature of the nucleophile.

S({N})1 and S({N})2 Reaction Pathways and Steric/Electronic Influences

The primary nature of the carbon bearing the bromine atom in this compound generally favors the S({N})2 mechanism. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The rate of an S({N})2 reaction is sensitive to steric hindrance at the reaction center. While the ethyl chain itself is not highly hindered, the proximity of the bulky 2,3-difluorophenyl group can influence the approach of the nucleophile.

The fluorine atoms on the benzene (B151609) ring exert a strong electron-withdrawing inductive effect. This effect can influence the S({N})2 reaction rate. Electron-withdrawing groups can sometimes slightly accelerate S({N})2 reactions by stabilizing the transition state. However, the presence of fluorine atoms on the carbon adjacent to the reaction center has been observed to hinder S(_{N})2 reactions due to electrostatic repulsion between the lone pairs of the fluorine and the incoming nucleophile. researchgate.net

An S({N})1 mechanism is generally less likely for primary alkyl halides like this compound because it would require the formation of a relatively unstable primary carbocation. However, under conditions that favor solvolysis (e.g., in a polar protic solvent with a weak nucleophile), an S({N})1 pathway might be possible, potentially involving rearrangement to a more stable secondary carbocation, though this is not a dominant pathway.

Reactivity with Diverse Nucleophiles (e.g., Alcohols, Amines, Thiolates)

The reaction of this compound with a variety of nucleophiles leads to the formation of new carbon-heteroatom bonds. The strength of the nucleophile plays a crucial role in the reaction outcome, with stronger nucleophiles favoring the S(_{N})2 pathway.

Alcohols: In the presence of a strong base to form an alkoxide, alcohols can act as potent nucleophiles. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 1-(2-methoxyethyl)-2,3-difluorobenzene. Under neutral or acidic conditions, the nucleophilicity of the alcohol is reduced, and the reaction would be significantly slower.

Amines: Amines are good nucleophiles and readily react with primary alkyl halides. The reaction of this compound with a primary or secondary amine would lead to the corresponding secondary or tertiary amine, respectively. For example, reaction with ammonia (B1221849) would yield 2-(2,3-difluorophenyl)ethanamine.

Thiolates: Thiolates are excellent nucleophiles and would react rapidly with this compound to form thioethers. For example, reaction with sodium thiophenoxide would produce 1-(2-(phenylthio)ethyl)-2,3-difluorobenzene.

| Nucleophile | Product | Expected Predominant Mechanism |

|---|---|---|

| CH3O- | 1-(2-Methoxyethyl)-2,3-difluorobenzene | SN2 |

| NH3 | 2-(2,3-Difluorophenyl)ethanamine | SN2 |

| (CH3)2NH | N,N-Dimethyl-2-(2,3-difluorophenyl)ethanamine | SN2 |

| PhS- | 1-(2-(Phenylthio)ethyl)-2,3-difluorobenzene | SN2 |

Intramolecular Cyclization Reactions

If the nucleophile is part of the same molecule, an intramolecular nucleophilic substitution can occur, leading to the formation of a cyclic product. For this compound, this would typically involve a reaction where a functional group on the benzene ring acts as the nucleophile. For this to happen, the starting material would need to be appropriately substituted. A common example of such a reaction is the intramolecular Friedel-Crafts alkylation. While the bromoethyl group is not a typical electrophile for a Friedel-Crafts reaction, under Lewis acid catalysis, cyclization to form a dihydronaphthalene derivative could potentially be induced. The success of such a reaction would be highly dependent on the reaction conditions and the electronic nature of the difluorinated ring. rsc.org

Elimination Reactions Forming Vinyl Side Chains

In competition with nucleophilic substitution, this compound can undergo elimination reactions, particularly in the presence of a strong, sterically hindered base. These reactions result in the formation of an alkene, in this case, 1-vinyl-2,3-difluorobenzene.

E1 and E2 Mechanisms and Regioselectivity

Similar to substitution reactions, elimination can proceed through two primary mechanisms: E1 and E2.

The E2 mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. This mechanism is favored by strong, non-nucleophilic bases and is sensitive to the stereochemical arrangement of the proton and the leaving group (anti-periplanar geometry is preferred). For this compound, the β-hydrogens are on the carbon attached to the aromatic ring. The acidity of these protons can be influenced by the electron-withdrawing fluorine atoms on the ring. msu.edu

The E1 mechanism is a two-step process that begins with the formation of a carbocation, which is the rate-determining step. In a subsequent fast step, a base removes a proton from an adjacent carbon to form the double bond. As with the S(_{N})1 reaction, the E1 pathway is less likely for this primary alkyl halide due to the instability of the primary carbocation.

Given that this compound is a primary halide, the E2 mechanism is the more probable pathway for elimination, especially with strong bases. vedantu.com The regioselectivity of the elimination is not a factor here as there is only one type of β-hydrogen.

Formation of 1-Vinyl-2,3-difluorobenzene

The dehydrobromination of this compound with a strong base such as potassium tert-butoxide or sodium ethoxide leads to the formation of 1-vinyl-2,3-difluorobenzene. vedantu.com The choice of base and solvent can influence the competition between elimination (E2) and substitution (S({N})2). Sterically bulky bases favor elimination by hindering the S({N})2 pathway.

| Base | Solvent | Major Product | Expected Predominant Mechanism |

|---|---|---|---|

| Potassium tert-butoxide | tert-Butanol | 1-Vinyl-2,3-difluorobenzene | E2 |

| Sodium ethoxide | Ethanol | 1-Vinyl-2,3-difluorobenzene & 1-(2-Ethoxyethyl)-2,3-difluorobenzene | E2 / SN2 |

Organometallic Reactions and Carbon-Carbon Bond Formation

The presence of a bromoethyl group on the 2,3-difluorobenzene scaffold allows for a variety of organometallic reactions, which are pivotal for the formation of new carbon-carbon bonds. These transformations are essential in synthetic organic chemistry for building more complex molecular architectures.

Grignard Reagent Formation and Subsequent Alkylation/Arylation

The reaction of this compound with magnesium metal in an etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, 2-(2,3-difluorophenyl)ethylmagnesium bromide. This organomagnesium compound is a potent nucleophile and a strong base. The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to magnesium nucleophilic.

The formation of the Grignard reagent is a classic example of an oxidative insertion of magnesium into a carbon-halogen bond. The general reaction is as follows:

R-X + Mg → R-Mg-X

Where R is an alkyl or aryl group and X is a halogen.

Once formed, 2-(2,3-difluorophenyl)ethylmagnesium bromide can react with a wide array of electrophiles to form new carbon-carbon bonds. These reactions are fundamental in extending the carbon skeleton of the molecule.

Reaction with Aldehydes and Ketones: Grignard reagents readily add to the carbonyl group of aldehydes and ketones in a nucleophilic addition reaction. The initial product is a magnesium alkoxide, which upon acidic workup, yields a secondary or tertiary alcohol, respectively. masterorganicchemistry.com

Reaction with Esters: The reaction of Grignard reagents with esters proceeds via a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to eliminate an alkoxide leaving group, forming a ketone. This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. masterorganicchemistry.com

Reaction with other Electrophiles: Beyond carbonyl compounds, this Grignard reagent can also react with other electrophiles such as nitriles to form ketones after hydrolysis, and with carbon dioxide to produce carboxylic acids after protonation. walisongo.ac.id

Table 1: Examples of Alkylation/Arylation Reactions with 2-(2,3-difluorophenyl)ethylmagnesium bromide

| Electrophile | Intermediate Product | Final Product (after workup) | Product Class |

|---|---|---|---|

| Formaldehyde | Magnesium alkoxide | 1-(2,3-Difluorophenyl)-3-propanol | Primary Alcohol |

| Acetaldehyde | Magnesium alkoxide | 1-(2,3-Difluorophenyl)-3-butanol | Secondary Alcohol |

| Acetone | Magnesium alkoxide | 1-(2,3-Difluorophenyl)-3-methyl-3-butanol | Tertiary Alcohol |

| Ethyl acetate (B1210297) | Ketone | 2-(2,3-Difluorophenyl)-4-methyl-4-pentanol | Tertiary Alcohol |

| Acetonitrile (B52724) | Imine | 1-(2,3-Difluorophenyl)-3-butanone | Ketone |

| Carbon Dioxide | Magnesium carboxylate | 3-(2,3-Difluorophenyl)propanoic acid | Carboxylic Acid |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have revolutionized modern organic synthesis. This compound can serve as a substrate in several of these transformations, primarily by leveraging the reactivity of the carbon-bromine bond.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org While the aromatic C-Br bond is the typical reactive site in many Suzuki reactions, in the case of this compound, the aliphatic C-Br bond can also participate in such couplings, especially with more reactive palladium catalyst systems developed for alkyl halides. nih.gov This would allow for the connection of the ethyl side chain to various aryl or vinyl groups.

Heck-Mizoroki Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govuwindsor.ca The reaction typically proceeds via oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org this compound can potentially undergo a Heck-type reaction where the bromoethyl group couples with an alkene, leading to the formation of a more complex olefinic structure.

Sonogashira-Hagihara Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. youtube.com Similar to the Suzuki and Heck reactions, the reactivity of the bromoethyl group in this compound could be exploited to couple it with terminal alkynes, leading to the synthesis of substituted alkynes.

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst + Base | Arylated ethylbenzene (B125841) derivative |

| Heck-Mizoroki | Alkene | Pd catalyst + Base | Substituted styrene (B11656) derivative |

| Sonogashira-Hagihara | Terminal alkyne | Pd catalyst + Cu co-catalyst + Base | Alkynylated ethylbenzene derivative |

Lithiation and Functionalization of the Fluorinated Aromatic Ring

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a substituent on the aromatic ring, known as a directed metalation group (DMG), coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Fluorine atoms can act as weak DMGs, acidifying the ortho protons and directing lithiation to these positions.

For this compound, the two fluorine atoms at the C2 and C3 positions will influence the site of lithiation on the aromatic ring. The protons ortho to the fluorine atoms are the most acidic. Therefore, treatment with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), is expected to result in deprotonation at the C4 or C6 position. The regioselectivity between these two positions would be influenced by the steric and electronic effects of the bromoethyl group at C1.

Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups onto the aromatic ring. This two-step sequence of directed lithiation followed by electrophilic quench provides a versatile method for the synthesis of polysubstituted difluorobenzene derivatives.

Table 3: Potential Functionalization via Directed Lithiation

| Lithiation Site | Electrophile | Introduced Functional Group |

|---|---|---|

| C4 or C6 | CO₂ then H₃O⁺ | -COOH (Carboxylic acid) |

| C4 or C6 | DMF | -CHO (Aldehyde) |

| C4 or C6 | I₂ | -I (Iodine) |

| C4 or C6 | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

| C4 or C6 | R₂CO | -C(OH)R₂ (Tertiary alcohol) |

Electrophilic Aromatic Substitution on the Difluorobenzene Moiety

The difluorobenzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of aromatic compounds. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring.

Regioselectivity Governed by Fluorine and Bromoethyl Substituents

In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile. This directing effect is a consequence of the substituent's ability to donate or withdraw electron density through inductive and resonance effects, which in turn stabilizes or destabilizes the arenium ion intermediate formed during the reaction.

Bromoethyl Substituent: The bromoethyl group is primarily an alkyl group with a bromine atom on the ethyl chain. Alkyl groups are generally weakly activating and ortho, para-directing due to hyperconjugation and a weak electron-donating inductive effect.

C4-position: Para to the C1-bromoethyl group and ortho to the C3-fluoro group.

C5-position: Meta to the C1-bromoethyl group and meta to both the C2 and C3-fluoro groups.

C6-position: Ortho to the C1-bromoethyl group and meta to the C3-fluoro group.

Considering that ortho, para-directors are dominant, substitution is most likely to occur at the C4 and C6 positions. The C5 position is meta to all three substituents and is therefore expected to be the least reactive. The final product distribution between the C4 and C6 isomers will depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a significant role in favoring the less hindered C4 position.

Nitration, Halogenation, and Sulfonation Studies

While specific research studies on the nitration, halogenation, and sulfonation of this compound are not extensively documented in readily available literature, the expected reactions can be predicted based on the principles of electrophilic aromatic substitution.

Nitration: Aromatic nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org The reaction with this compound would be expected to yield a mixture of 1-(2-bromoethyl)-2,3-difluoro-4-nitrobenzene and 1-(2-bromoethyl)-2,3-difluoro-6-nitrobenzene.

Halogenation: Electrophilic halogenation of aromatic rings is achieved using a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.com This generates a more potent electrophile that can be attacked by the aromatic ring. The halogenation of this compound would likely produce the corresponding 4-halo and 6-halo derivatives.

Sulfonation: Aromatic sulfonation is typically performed with fuming sulfuric acid (a solution of SO₃ in H₂SO₄), which contains the electrophile SO₃. wikipedia.org This reaction is reversible. The sulfonation of the target molecule would be expected to yield 4- and 6-sulfonic acid derivatives.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(2-Bromoethyl)-2,3-difluoro-4-nitrobenzene, 1-(2-Bromoethyl)-2,3-difluoro-6-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(2-bromoethyl)-2,3-difluorobenzene, 6-Bromo-1-(2-bromoethyl)-2,3-difluorobenzene |

| Chlorination | Cl₂, AlCl₃ | 4-Chloro-1-(2-bromoethyl)-2,3-difluorobenzene, 6-Chloro-1-(2-bromoethyl)-2,3-difluorobenzene |

| Sulfonation | SO₃, H₂SO₄ | 4-(2-Bromoethyl)-2,3-difluorobenzenesulfonic acid, 6-(2-Bromoethyl)-2,3-difluorobenzenesulfonic acid |

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Fluorinated Aromatics

The difluorobenzene core of 1-(2-Bromoethyl)-2,3-difluorobenzene is a key feature that allows for its use in the construction of intricate fluorinated aromatic systems. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the properties of the final products.

Synthesis of Polycyclic and Heterocyclic Systems

The bromoethyl group provides a reactive handle for a variety of synthetic transformations, enabling the construction of polycyclic and heterocyclic frameworks. Through nucleophilic substitution reactions, the bromide can be displaced by various nucleophiles to initiate cyclization cascades or to append fragments that can later participate in ring-forming reactions. For instance, intramolecular Friedel-Crafts-type reactions could potentially be employed to form a new ring fused to the difluorobenzene core.

Development of Substituted Difluorobenzene Scaffolds

The 2,3-difluorobenzene moiety is a valuable scaffold in medicinal chemistry. The introduction of this group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This compound can serve as a starting material for a variety of substituted difluorobenzene derivatives. The bromoethyl chain can be modified through various reactions, including substitution, elimination, and conversion to other functional groups, thereby providing access to a diverse range of difluorobenzene-containing molecules.

| Reaction Type | Potential Product Scaffold | Significance |

| Nucleophilic Substitution | Ethers, Amines, Thioethers | Introduction of diverse functional groups for property modulation. |

| Grignard Formation | Carboxylic acids, Alcohols | Carbon chain extension and further functionalization. |

| Elimination | Styrene (B11656) derivatives | Precursors for polymerization and further aromatic functionalization. |

Precursor in the Synthesis of Specialty Chemicals

The unique combination of a difluorinated aromatic ring and a reactive alkyl bromide side chain makes this compound a potential precursor for various specialty chemicals, including advanced materials and agrochemical intermediates.

Advanced Materials and Polymer Precursors

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. The vinyl derivative of this compound, obtained through an elimination reaction, could potentially serve as a monomer for the synthesis of specialty polymers. The resulting polymers would incorporate the 2,3-difluorophenyl group, which could impart unique optical and electronic properties.

Furthermore, its application in the development of liquid crystals has been suggested. The rigid difluorobenzene core is a common feature in liquid crystalline molecules, and the bromoethyl chain allows for the attachment of various mesogenic groups.

| Material Class | Potential Role of this compound | Resulting Properties |

| Specialty Polymers | Monomer precursor | Enhanced thermal stability, chemical resistance, unique optical properties. |

| Liquid Crystals | Core scaffold | Anisotropic properties for display technologies. |

Agrochemical Intermediates

Fluorinated compounds are of significant interest in the agrochemical industry due to their enhanced biological activity. While direct evidence of this compound's use in the synthesis of specific commercial agrochemicals is limited in the available literature, its structure is analogous to intermediates used in the preparation of some herbicides and fungicides. The 2,3-difluorophenyl moiety can be found in various biologically active molecules, and this compound provides a convenient route for its incorporation.

Design and Synthesis of Chemically Diverse Molecular Libraries

In modern drug discovery, the generation of molecular libraries containing a wide array of structurally diverse compounds is crucial for identifying new lead compounds. The reactivity of the bromoethyl group in this compound makes it a suitable building block for combinatorial chemistry. By reacting this compound with a diverse set of nucleophiles or other reagents in a parallel synthesis format, a large library of novel difluorobenzene-containing molecules can be rapidly generated. This approach allows for the efficient exploration of chemical space around the 2,3-difluorophenyl scaffold in the search for new bioactive molecules.

High-Throughput Synthesis Approaches

High-throughput synthesis (HTS) is a paradigm in modern chemistry that focuses on the rapid synthesis and processing of a large number of distinct compounds, typically in parallel. This methodology is crucial in drug discovery and materials science for generating large chemical libraries for screening. The utility of a specific building block, such as This compound , in HTS would be demonstrated by its incorporation into automated or semi-automated synthesis platforms to generate a library of derivatives.

This would typically involve the reaction of the bromoethyl group with a diverse set of nucleophiles or the modification of the difluorophenyl ring through various coupling reactions. However, specific examples, reaction conditions, or library designs employing This compound as the key starting material for HTS campaigns are not detailed in the available literature. Therefore, no data tables or detailed research findings on its use in this context can be provided.

Scaffold Derivatization for Structure-Activity Relationship Studies (SARs) in a Synthetic Context

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In a synthetic context, this involves the systematic modification of a lead compound or scaffold to explore the effects of different functional groups on activity.

This compound possesses a chemically tractable structure for such studies. The bromoethyl moiety serves as a versatile handle for introducing a variety of substituents, allowing for the exploration of steric and electronic effects in a targeted region of a molecule. The difluorophenyl ring provides a distinct electronic environment and potential metabolic stability.

A typical SAR study involving this compound would feature the synthesis of a series of analogs where the bromoethyl group is replaced by or used to introduce different functionalities. The biological activity of these analogs would then be compared to establish an SAR. Despite the theoretical potential of this compound as a scaffold for such derivatization, published research detailing specific SAR studies that utilize This compound as the core scaffold is not available. Consequently, there are no detailed research findings or corresponding data tables to present.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 1-(2-Bromoethyl)-2,3-difluorobenzene. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments, the connectivity of every atom in the molecule can be established.

The NMR spectra of this compound are defined by the distinct electronic environments of its constituent nuclei. The aromatic region is characterized by a complex interplay of proton-proton and proton-fluorine couplings, while the aliphatic bromoethyl chain presents more straightforward signals.

¹H NMR: The proton spectrum is expected to show signals for both the aromatic protons and the aliphatic protons of the ethyl chain. The three aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns dictated by couplings to each other (³JH-H and ⁴JH-H) and to the adjacent fluorine atoms (³JH-F, ⁴JH-F). The two methylene (B1212753) (CH₂) groups of the bromoethyl side chain are expected to appear as two distinct triplets in the upfield region. The CH₂ group attached to the aromatic ring would be expected around δ 3.2 ppm, while the CH₂ group bonded to the bromine atom would be further downfield, around δ 3.6 ppm, due to the deshielding effect of the halogen.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon environments. The molecule contains eight carbon atoms, all of which are chemically distinct, and thus eight signals are expected. The two aliphatic carbons will resonate in the upfield region (e.g., ~30-40 ppm). The six aromatic carbons will appear in the downfield region (~110-155 ppm). The signals for the carbons directly bonded to fluorine (C-2 and C-3) will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JC-F), a characteristic feature that aids in their assignment. For the related compound 1-Bromo-2,3-difluorobenzene (B1273032), the carbon attached to bromine (C-1) appears as a doublet at δ 110.40 (J = 17.5 Hz) due to coupling with the adjacent fluorine. chemicalbook.com Similar coupling patterns are expected for the target molecule.

¹⁹F NMR: As the ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms. In the related compound 1-Bromo-2,3-difluorobenzene, these signals appear as multiplets around δ -130.9 ppm and δ -134.8 ppm. chemicalbook.com These fluorine atoms will couple with each other and with the nearby aromatic protons, resulting in complex splitting patterns that are crucial for confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | |||

| Aromatic CH | 7.0 - 7.5 | m (multiplet) | Three distinct signals for the 3 aromatic protons. |

| Ar-CH₂ -CH₂Br | ~ 3.2 | t (triplet) | Coupling to adjacent CH₂ group. |

| Ar-CH₂-CH₂ Br | ~ 3.6 | t (triplet) | Coupling to adjacent CH₂ group; deshielded by Br. |

| ¹³C | |||

| Ar-C H₂-CH₂Br | ~ 33 | s (singlet) | Aliphatic carbon. |

| Ar-CH₂-C H₂Br | ~ 38 | s (singlet) | Aliphatic carbon attached to bromine. |

| Aromatic C-H | 115 - 130 | d (doublet) | C-H coupling. Will show additional C-F couplings. |

| Aromatic C-F | 145 - 155 | d (doublet) | Large ¹JC-F coupling constant. |

| Aromatic C-CH₂ | ~ 135 | s (singlet) | Quaternary carbon. May show C-F couplings. |

| ¹⁹F | |||

| Aromatic C-F | -130 to -140 | m (multiplet) | Two distinct signals for the 2 fluorine atoms. |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle, confirming the connectivity inferred from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the two methylene signals of the ethyl chain, confirming their adjacent relationship. Correlations would also be seen between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This technique would definitively link the proton signal at ~3.2 ppm to its corresponding carbon signal and the proton signal at ~3.6 ppm to its carbon. Similarly, each aromatic proton signal would be correlated to its respective aromatic carbon signal, simplifying the assignment of the complex aromatic region.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting the molecular fragments. Key HMBC correlations would be observed from the protons of the methylene group adjacent to the ring (Ar-CH₂) to the aromatic carbons (C-1, C-2, and C-6), confirming the attachment point of the ethyl chain. Conversely, correlations from the aromatic protons to the carbons of the ethyl chain would provide further evidence of the structure. magritek.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the molecule. The molecular formula of this compound is C₈H₇BrF₂. smolecule.com HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The technique is capable of mass accuracies in the low parts-per-million (ppm) range, offering a high degree of confidence in the assigned molecular formula. aps.org

Calculated Monoisotopic Mass: 219.9699 u

In addition to the molecular ion, mass spectrometry provides information on the fragmentation of the molecule, which offers valuable structural clues. A key diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pair of peaks (M+ and M+2) of roughly equal intensity for the molecular ion and any bromine-containing fragments.

Common fragmentation pathways for this molecule under electron impact (EI) would likely include:

Loss of a bromine radical: [M - Br]⁺. This would result in a prominent peak at m/z 141.

Benzylic cleavage: Cleavage of the bond between the two ethyl carbons to lose a CH₂Br radical, forming a stable difluorobenzyl cation at m/z 127.

Loss of the entire bromoethyl chain: [M - C₂H₄Br]⁺, leading to a difluorophenyl cation at m/z 95.

Loss of HBr: [M - HBr]⁺, resulting in an ion at m/z 140.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its aromatic and aliphatic C-H bonds, the aromatic ring structure, and the carbon-halogen bonds. Data from related structures like (2-bromoethyl)benzene (B7723623) and 1,2-difluorobenzene (B135520) can be used to predict the spectrum. nist.govnist.gov

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H (CH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | C-F Stretch | Aryl-Fluoride |

| < 700 | C-Br Stretch | Alkyl-Bromide |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide invaluable information about bond lengths, bond angles, and intermolecular interactions.

To date, the single-crystal X-ray diffraction structure of this compound has not been reported in the major crystallographic databases. Such a study, were it to be conducted, would yield critical data on its solid-state conformation. Specifically, it would reveal the rotational arrangement of the bromoethyl group relative to the difluorobenzene ring. This information is crucial for understanding how the molecule packs in the solid state and for computational modeling of its properties. Furthermore, for chiral molecules, single-crystal X-ray diffraction can be used to determine the absolute configuration, although this compound is not chiral.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These calculations provide a fundamental understanding of the distribution of electrons within a molecule and how this distribution influences its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(2-Bromoethyl)-2,3-difluorobenzene, DFT calculations can reveal the energies and shapes of its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of a Substituted Benzene (B151609) (Example Data) Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in the literature.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

The presence of two fluorine atoms on the benzene ring has a profound impact on the aromaticity and reactivity of this compound. Fluorine exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic substitution reactions. utexas.edulibretexts.org This deactivation occurs because the inductive effect reduces the electron density of the π-system of the benzene ring, making it less attractive to electrophiles.

Conversely, fluorine can also exert a weak electron-donating resonance effect (+R effect) by donating one of its lone pairs of electrons to the aromatic ring. libretexts.org However, for halogens, the inductive effect typically outweighs the resonance effect. In the case of this compound, the two adjacent fluorine atoms collectively create a significant electron-deficient region on the aromatic ring. This altered electronic character not only affects the reactivity of the ring itself but can also influence the reactivity of the bromoethyl side chain. The decreased electron density on the ring can impact the stability of any intermediates formed during reactions involving the side chain.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a deeper understanding of the reaction pathway.

For reactions involving this compound, such as nucleophilic substitution at the ethyl group or electrophilic addition to the aromatic ring, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined.

For instance, in a hypothetical SN2 reaction where a nucleophile attacks the carbon atom bonded to the bromine, computational analysis could provide the geometry of the pentavalent transition state and the associated energy barrier. Similarly, for an electrophilic aromatic substitution reaction, the energies of the sigma complex (arenium ion) intermediates and the corresponding transition states for their formation can be calculated. These energetic calculations help in predicting the regioselectivity of such reactions, determining which position on the aromatic ring is most susceptible to electrophilic attack.

Table 2: Hypothetical Reaction Energetics for an SN2 Reaction (Example Data) Note: This table presents hypothetical data for illustrative purposes.

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Energy of Reactants | 0.0 |

| Energy of Transition State | +25.3 |

| Energy of Products | -10.1 |

| Activation Energy | 25.3 |

| Enthalpy of Reaction | -10.1 |

Reactions are rarely carried out in the gas phase; they are typically conducted in a solvent. The choice of solvent can have a significant impact on reaction rates and mechanisms. usu.edu Computational models can account for the presence of a solvent through either explicit or implicit solvation models.

In an explicit solvent model, individual solvent molecules are included in the calculation, providing a detailed picture of the solvent-solute interactions. However, this approach is computationally expensive. A more common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. rsc.org These models are effective at capturing the bulk electrostatic effects of the solvent on the solute. For reactions involving polar or charged species, such as the formation of intermediates in electrophilic aromatic substitution, the stabilizing effect of a polar solvent can significantly lower the activation energy, and this can be effectively modeled computationally.

Conformation and Stereochemistry Studies

Computational methods, such as conformational searches using molecular mechanics or DFT, can be employed to identify the stable conformers of this compound and their relative energies. The rotation around the bond connecting the ethyl group to the aromatic ring and the rotation around the C-C bond of the ethyl group itself will have specific energy profiles. These calculations can reveal the most stable conformation, which is typically a staggered arrangement that minimizes steric hindrance. Understanding the preferred conformation is important as it can influence the molecule's reactivity by affecting the accessibility of the reactive sites. While this compound itself is not chiral, understanding its conformational preferences is a key aspect of its stereochemistry.

Conformational Analysis using Molecular Mechanics and Dynamics

The conformational flexibility of this compound is primarily associated with the rotation around the C-C bond of the bromoethyl side chain. Molecular mechanics and molecular dynamics simulations are instrumental in exploring the potential energy surface and identifying stable conformers.

Molecular mechanics (MM) methods employ classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. For a molecule like this compound, a conformational search can be performed by systematically rotating the dihedral angle of the side chain and calculating the corresponding energy. This process helps in identifying low-energy conformations. For analogous compounds like ethyl benzene, studies have shown that there are typically two main low-energy conformers: one where the side chain is planar with the benzene ring and another where it is perpendicular. rsc.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational behavior. By simulating the motion of atoms over time, MD can explore the conformational space and determine the relative populations of different conformers at a given temperature. nih.gov For halogenated compounds, MD simulations can reveal the influence of the bulky and electronegative bromine atom on the conformational preferences and the interactions with the difluorinated benzene ring. nih.govmdpi.com

Illustrative Conformational Energy Profile:

Table 1: Hypothetical Relative Energies of Conformers for this compound

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

| 0 | Eclipsed | 5.0 |

| 60 | Gauche | 0.2 |

| 120 | Eclipsed | 4.5 |

| 180 | Anti | 0.0 |

| 240 | Eclipsed | 4.5 |

| 300 | Gauche | 0.2 |

This table is illustrative and based on general principles of conformational analysis for similar molecules.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and confirm the structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Density Functional Theory (DFT) is a common method for predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate the isotropic magnetic shielding constants, which are then converted to chemical shifts using a reference standard like tetramethylsilane (B1202638) (TMS). scielo.br

For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra can be predicted. The calculated chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing effects of the fluorine and bromine atoms. Comparing the predicted spectra with experimental data can help validate the proposed structure and provide insights into the electronic distribution within the molecule.

Illustrative Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 125.0 |

| C2 | 150.0 (d, J=245 Hz) |

| C3 | 148.0 (d, J=250 Hz) |

| C4 | 115.0 |

| C5 | 124.0 |

| C6 | 128.0 |

| Cα (CH₂) | 35.0 |

| Cβ (CH₂Br) | 30.0 |

This table presents hypothetical ¹³C NMR chemical shift values for illustrative purposes, based on typical values for substituted benzenes.

Infrared (IR) Spectroscopy:

Computational methods, particularly DFT, can also be used to predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. nih.govmaterialsciencejournal.org The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. materialsciencejournal.org

The predicted IR spectrum for this compound would show characteristic bands for C-H stretching of the aromatic ring and the ethyl group, C-F stretching, C-Br stretching, and various bending and deformation modes of the benzene ring. nih.gov These predictions can be invaluable for assigning the bands in an experimental IR spectrum.

Illustrative Predicted IR Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Aromatic Stretch | 1600 - 1450 |

| C-F Stretch | 1300 - 1100 |

| CH₂ Bend | 1465 |

| C-Br Stretch | 700 - 600 |

This table provides a generalized range of predicted IR frequencies for the key functional groups, intended for illustrative purposes.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The pursuit of green chemistry in the synthesis of 1-(2-Bromoethyl)-2,3-difluorobenzene focuses on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. dovepress.comrsc.org This involves rethinking classical approaches to favor catalytic methods and the use of environmentally benign reaction media.

Future synthetic strategies will likely pivot from stoichiometric reagents to catalytic systems to improve atom economy and reduce waste. cas.cn While traditional methods for creating related structures might rely on multi-step processes with harsh reagents, emerging research points toward more direct and elegant solutions.

Catalytic Approaches: Research into transition-metal catalysis offers promising avenues for the efficient synthesis of fluorinated aromatics. numberanalytics.com For instance, developing catalytic systems, potentially using copper or palladium, could enable more direct C-H functionalization or improved cross-coupling reactions in the synthesis of precursors to this compound. dovepress.com The goal is to design catalysts that are not only highly selective and efficient but also recoverable and reusable.

Biocatalytic Approaches: Biocatalysis represents a frontier in green chemistry, offering reactions with high selectivity under mild conditions. numberanalytics.com While no specific biocatalyst for the direct synthesis of this compound has been reported, the discovery and engineering of enzymes like fluorinases, which form C-F bonds, could revolutionize the field. numberanalytics.comnih.gov Future research could focus on the directed evolution of enzymes to accept difluorinated substrates or to catalyze the introduction of the bromoethyl side chain. proquest.comacs.org The use of enzymes could significantly reduce the environmental footprint by eliminating the need for hazardous reagents and solvents. proquest.com

| Approach | Conventional Methods | Potential Catalytic/Biocatalytic Routes |

|---|---|---|

| Reagents | Stoichiometric, often hazardous (e.g., strong acids, bases) | Catalytic amounts of transition metals or enzymes |

| Conditions | High temperatures, harsh pH | Mild temperatures, near-neutral pH numberanalytics.com |

| Selectivity | Often requires protecting groups, leading to lower atom economy | High regio- and stereoselectivity numberanalytics.com |

| Waste | Significant generation of inorganic salts and organic byproducts | Minimal waste, potential for catalyst recycling |

A major contributor to the environmental impact of chemical synthesis is the use of volatile organic compounds (VOCs) as solvents. Future methodologies aim to replace these with more sustainable alternatives.

Aqueous Medium Reactions: Traditionally, many organometallic reactions used in fluorination chemistry were considered incompatible with water. allfordrugs.com However, recent advances have demonstrated the feasibility of performing various fluorination and fluoroalkylation reactions in aqueous media. rsc.orgrsc.org The development of water-soluble catalysts and reagents could enable the synthesis of precursors to this compound in water, dramatically improving the process's green profile. allfordrugs.com

Solvent-Free Reactions: Mechanochemistry, which involves conducting reactions in the solid state via grinding or milling, offers a completely solvent-free alternative. rsc.org This technique can lead to faster reaction times and different product selectivities compared to solution-based methods. A solid-state approach for aromatic nucleophilic fluorination has been developed, suggesting that similar principles could be applied to synthetic steps leading to this compound, thereby eliminating solvent waste entirely. rsc.org

Exploration of Novel Reactivity Pathways

Beyond making existing synthetic routes greener, researchers are exploring fundamentally new ways to construct and modify complex molecules like this compound. These emerging fields leverage light or electricity to drive reactions and employ advanced reactor technologies for better control.

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling unique transformations under exceptionally mild conditions. mdpi.comvapourtec.com This methodology uses light to generate radical intermediates, which can participate in a wide range of reactions. nih.govresearchgate.net For the synthesis of fluorinated aromatics, photoredox catalysis has been used for direct C-H functionalization and fluoroalkylation. mdpi.comjove.com Future work could apply these methods to introduce the bromoethyl group or other functionalities onto a 2,3-difluorobenzene core, potentially shortening synthetic sequences and improving functional group tolerance. nih.govresearchgate.net

Electrochemistry: Electrochemical synthesis offers another green alternative by using electricity to drive redox reactions, replacing chemical oxidants and reductants. rsc.org This approach provides precise control over reaction conditions and can often be performed at room temperature. numberanalytics.com Electrochemical methods are being developed for fluorination and could be adapted for key steps in the synthesis of this compound, reducing reagent waste and improving safety. rsc.org

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages for the synthesis of fluorinated compounds. beilstein-journals.orgmit.edu

Enhanced Safety and Control: Many fluorination reactions involve hazardous reagents or highly exothermic processes. beilstein-journals.org Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for safer handling of these reactive species and precise control over temperature and reaction time. pharmtech.comrsc.org This is particularly relevant for processes like diazotization, a common step in synthesizing fluoroaromatics, which is notoriously hazardous in batch mode. acs.org

Improved Efficiency and Scalability: The enhanced control in flow systems often leads to higher yields and purities. mit.edursc.org Furthermore, scaling up a reaction in a flow system is achieved by simply running the reactor for a longer time or by using parallel reactors, which is often more straightforward than scaling up a batch process. pharmtech.com The combination of flow chemistry with other emerging technologies like photoredox catalysis is a particularly powerful strategy for synthesizing complex fluorinated molecules efficiently and safely. researchgate.net

| Methodology | Key Advantages | Potential Application for this compound |

|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel reactivity mdpi.comnih.gov | Late-stage C-H functionalization, introduction of the bromoethyl side chain |

| Electrochemistry | Reagent-free redox control, enhanced safety, sustainability rsc.org | Greener alternatives for oxidation/reduction steps in the synthetic pathway |

| Flow Chemistry | Superior heat/mass transfer, improved safety, easy scalability mit.edupharmtech.com | Safe handling of hazardous intermediates, efficient production at scale |

Integration with Machine Learning and AI in Synthetic Design

The design of synthetic routes is becoming increasingly sophisticated with the integration of artificial intelligence (AI) and machine learning (ML). gcande.orgnih.gov These computational tools can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest novel synthetic pathways, and optimize reaction conditions. mdpi.com

For a target molecule like this compound, AI algorithms could:

Propose Retrosynthetic Pathways: By learning from the entire body of known chemical reactions, AI can suggest multiple synthetic routes, including novel ones that a human chemist might overlook. nih.gov

Predict Reaction Success: ML models can predict the yield and potential byproducts of a reaction under different conditions, helping chemists to select the most promising route before heading to the lab. gcande.org

Optimize for Green Chemistry: AI tools can be designed to prioritize synthetic routes that align with the principles of green chemistry, such as those with fewer steps, higher atom economy, and less hazardous reagents. gcande.orgmdpi.com

Retrosynthetic Analysis Assisted by AI

For this compound, an AI platform would analyze the molecule's structure and identify key bonds that can be disconnected to lead back to simpler, commercially available precursors. openreview.net The primary goal is to recursively decompose the target into basic building blocks. engineering.org.cn

Disconnecting the Ethyl Group: The C-C bond between the aromatic ring and the ethyl side chain is a logical point for disconnection. An AI tool might suggest a Friedel-Crafts-type reaction, proposing 1,2-difluorobenzene (B135520) and a bromo-acetylating agent as precursors.

Functional Group Interconversion: The AI could suggest forming the bromoethyl group from a more stable precursor, such as a hydroxyethyl (B10761427) group, later in the synthesis. This involves analyzing a sequence of reactions to determine the optimal order.

Aromatic Ring Formation: In more complex scenarios, the AI might even propose routes that construct the difluorinated benzene (B151609) ring itself from acyclic precursors, although this is generally a less common approach for such a readily available core structure.

| Retrosynthetic Disconnection | Precursors Suggested by AI | Potential Forward Reaction |

| C(Aromatic) - C(Ethyl) Bond | 1,2-Difluorobenzene + Bromoacetyl chloride | Friedel-Crafts Acylation followed by reduction |

| C(Ethyl) - Br Bond | 1-(2-Hydroxyethyl)-2,3-difluorobenzene | Bromination (e.g., with PBr₃) |

| C-F Bonds | Substituted cyclohexene (B86901) derivatives | Aromatization/Fluorination |

This table represents a hypothetical output from an AI retrosynthesis platform, illustrating how the target molecule could be broken down into simpler starting materials.

Reaction Prediction and Optimization Platforms

Beyond planning the route, AI is becoming instrumental in predicting the outcome of reactions and optimizing their conditions. nih.gov Machine learning models, particularly neural networks, are trained on millions of documented reactions to predict the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.govacs.org This predictive power minimizes the need for extensive trial-and-error experimentation, saving time and resources. sesjournal.com

For the synthesis of this compound, these platforms could be applied to several key steps:

Predicting Reaction Yields: By analyzing the reactants and proposed conditions, machine learning models can predict the likely yield of a reaction. sesjournal.com

Optimizing Conditions: Computational tools can run simulations to determine the optimal reaction conditions—such as temperature, pressure, and catalyst concentration—without needing to perform numerous physical experiments. beilstein-journals.org For instance, in a Suzuki coupling to add the ethyl group, the AI could sift through various palladium catalysts and ligand combinations to find the most effective pair.

Minimizing Byproducts: These platforms can identify conditions that are less likely to produce unwanted side-products, leading to a cleaner reaction and simpler purification.

The development of closed-loop systems, where AI algorithms are connected to automated robotic labs, represents the next frontier. beilstein-journals.org Such a system could autonomously perform a reaction, analyze the results, and then use that data to adjust the conditions for the next experiment, rapidly converging on the optimal synthetic protocol. beilstein-journals.org

| Synthetic Parameter | Traditional Method | AI-Optimized Approach |

| Solvent Selection | Based on chemist's experience and literature precedent. | AI model suggests optimal solvent(s) based on analysis of millions of similar reactions. nih.gov |

| Catalyst Choice | Screening a small library of common catalysts. | Predictive models rank a vast array of potential catalysts for highest efficiency. |

| Temperature Control | Standardized temperatures (e.g., room temp, reflux). | Algorithm determines the precise temperature to maximize yield and minimize degradation. acs.org |

| Reaction Time | Monitored manually over hours or days. | AI predicts the optimal reaction time based on kinetic modeling and real-time data. |

Expanding the Scope of Synthetic Applications

The unique combination of a reactive bromoethyl handle and an electron-deficient difluorophenyl ring makes this compound a valuable building block for more complex molecules.

Accessing Highly Functionalized Aromatic Systems

The structure of this compound is primed for diversification. The bromoethyl group serves as a versatile electrophile, while the fluorinated ring can undergo specific substitution reactions. This dual reactivity allows it to be a scaffold for creating a wide array of highly functionalized aromatic compounds.

Nucleophilic Substitution on the Side Chain: The bromine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the straightforward introduction of amines, azides, thiols, cyanides, and alkoxides, creating new families of compounds with diverse properties.

Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing fluorine atoms activates the aromatic ring towards attack by strong nucleophiles. numberanalytics.comnih.gov This provides a transition-metal-free method to introduce substituents directly onto the aromatic core, a significant advantage over many cross-coupling methods that risk metal contamination. nih.gov

Elimination Reactions: The bromoethyl group can undergo base-induced elimination to form 2,3-difluorostyrene, another valuable monomer and synthetic intermediate.

Palladium-Catalyzed Cross-Coupling: The C-Br bond can participate in various cross-coupling reactions to form new C-C, C-N, or C-O bonds, further expanding the molecular complexity.

Through a programmed synthesis approach, where these reactions are performed in a specific order, chemists can access novel multi-substituted benzene derivatives that would be difficult to create otherwise. sciencedaily.com

Contribution to Advanced Material Science Innovations

The incorporation of fluorine into organic molecules profoundly alters their physical and electronic properties, making them highly sought after in materials science. numberanalytics.comresearchgate.net The unique characteristics of the C-F bond—its high energy and strong polarization—can be leveraged to design materials with enhanced performance. rsc.org

The this compound moiety could be a key component in several areas of materials science:

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromoethyl)-2,3-difluorobenzene, and how can purity be optimized?

Methodological Answer: A common approach involves bromination of 2,3-difluorophenethyl alcohol using reagents like PBr₃ or HBr in anhydrous conditions. Post-reaction, the crude product should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >97% purity, as validated by GC analysis . Storage at 0–6°C is critical to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify the bromoethyl (–CH₂CH₂Br) and difluorobenzene signals. The ethylenic protons split into a triplet (δ ~3.6 ppm for –CH₂Br) and a quartet (δ ~2.9 ppm for –CH₂– adjacent to fluorine).

- GC-MS : Confirm molecular ion peaks (M⁺ at m/z ~220) and fragmentation patterns.

- IR : Detect C–Br stretching (~560 cm⁻¹) and C–F vibrations (~1,200 cm⁻¹) .

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Storage : Keep in amber vials at 0–6°C to minimize thermal degradation .

- Safety : Use fume hoods and PPE (nitrile gloves, lab coats) due to risks of HBr/HF release upon decomposition . Avoid contact with strong oxidizers (e.g., peroxides) to prevent violent reactions .

Advanced Research Questions

Q. How do the substituents (bromoethyl and difluoro groups) influence regioselectivity in further reactions?